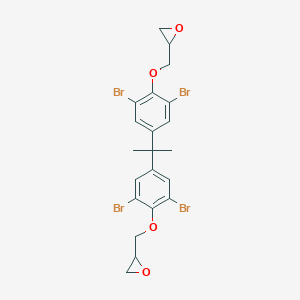

Tetrabromobisphenol A-Diglycidylether

Übersicht

Beschreibung

Tetrabromobisphenol A diglycidyl ether is a chemical compound used in the production of FR-4 copper clad panels (CCP), which are essential in the manufacture of printed circuit boards. The optimized technological process for producing this resin ensures that its color and viscosity meet the new standards for FR-4 CCP, resulting in a stable and reliable quality of the resin .

Synthesis Analysis

The synthesis of tetrabromobisphenol A diglycidyl ether involves the use of tetrabromobisphenol A as a raw material. A notable synthesis approach is the production of tetrabromobisphenol A-diallyl ether in water, which does not require a phase transfer catalyst. Factors such as temperature, dropping speed, and the dosage of allyl chloride significantly influence the reaction, leading to a high yield of 98% with straightforward workup procedures .

Molecular Structure Analysis

While the papers provided do not delve into the molecular structure analysis of tetrabromobisphenol A diglycidyl ether, it is known that the presence of bromine atoms in the compound contributes to its flame-retardant properties, making it valuable in applications that require high fire resistance.

Chemical Reactions Analysis

The chemical reactions involving tetrabromobisphenol A diglycidyl ether are not explicitly detailed in the provided papers. However, the purification process of this compound as a reactive flame retardant has been studied. It was found that emulsification of its extracted solution can be prevented by washing with water at a pH of 7 to 7.5, adjusted by a weak nucleophilic acid, and using benzene as a solvent instead of methyl isobutyl ketone. This process also ensures that the epoxy content of the compound remains unaffected .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabromobisphenol A diglycidyl ether are exemplified by its behavior in mixtures with bis(2-ethoxyethyl) ether. These mixtures exhibit a lower critical solution temperature at around normal room temperature and at concentrations of less than about 10 wt% polymer. This property is significant as it indicates the compound's solubility and phase behavior in different solvent systems .

Wissenschaftliche Forschungsanwendungen

Flammschutzmittel in Konsumgütern

TBBPA ist ein bekannter endokriner Disruptor, der in einer Reihe von Konsumgütern eingesetzt wird . Es wurde ausgiebig eingesetzt, um die Entflammbarkeit einiger kommerzieller Produkte wie Möbel, Leiterplatten, Textilien, Polystyrolschäume, Epoxidharze und Polstermaterialien zu reduzieren . Dies liegt an ihrer Wirksamkeit und ihrer Fähigkeit, Sicherheitsstandards zu erfüllen .

Industrielle Prozesse

TBBPA wurde überwiegend in verschiedenen Umgebungen durch industrielle Prozesse gefunden . Es gehört zu den am häufigsten verwendeten Flammschutzmitteln in der Industrie weltweit .

Human Biomonitoring

Studien zur Humanbiomonitoring von TBBPA befinden sich in der Vorphase und haben mehrere Einschränkungen . Es sollten eingehende Studien zu diesen Themen in Betracht gezogen werden, um die genaue Körperbelastung der nicht-invasiven Matrix, der externen Expositionsniveaus zu verbessern .

Toxizitätsstudien

Es gibt laufende Forschungen zu den toxischen Wirkungen und dem Wirkmechanismus von TBBPA beim Menschen . TBBPA ist ein potenzieller endokriner Disruptor der Umwelt, und es hat Persistenz, Bioakkumulation und chronische Toxizität .

Detektionsmethoden

Wirkmechanismus

Target of Action

Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) is a derivative of Tetrabromobisphenol A (TBBPA), which is known to be an endocrine disruptor . The primary targets of TBBPA-DGE are likely to be similar to those of TBBPA, which include estrogen and androgen receptors . These receptors play crucial roles in the regulation of various physiological processes, including growth, metabolism, and reproduction .

Mode of Action

TBBPA-DGE, like TBBPA, may interfere with the normal functioning of estrogen and androgen receptors . It has been suggested that TBBPA structurally mimics the thyroid hormone thyroxin (T4) and can bind more strongly to the transport protein transthyretin than T4 does, likely interfering with normal T4 activity . This interaction can lead to changes in hormone levels and disrupt endocrine function .

Biochemical Pathways

For instance, it may disrupt the normal signaling of estrogen and androgen hormones, leading to downstream effects on processes regulated by these hormones .

Pharmacokinetics

Tbbpa, the parent compound, is known to have low water solubility , which may affect the bioavailability of TBBPA-DGE

Result of Action

The molecular and cellular effects of TBBPA-DGE are likely to be similar to those of TBBPA. TBBPA has been found to cause hyperactivity in zebrafish following exposure . It’s also suggested that TBBPA-DGE may inhibit the secretion of neurotransmitters and affect signal pathways related to neurodevelopment and signal transduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBBPA-DGE. For instance, TBBPA has been found in various environments through industrial processes and in human samples . Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of TBBPA-DGE. Moreover, TBBPA is predominantly found in indoor air compared to outdoor air , suggesting that indoor environments may present higher exposure risks.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Br4O4/c1-21(2,11-3-15(22)19(16(23)4-11)28-9-13-7-26-13)12-5-17(24)20(18(25)6-12)29-10-14-8-27-14/h3-6,13-14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRAAAWYHORFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OCC2CO2)Br)C3=CC(=C(C(=C3)Br)OCC4CO4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052700 | |

| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

33294-14-3, 3072-84-2, 68541-19-5 | |

| Record name | ESB 400T | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33294-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3072-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003072842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-((1-Methylethylidene)bis((3,5-dibromo-4,1-phenylene)oxymethylene))bisoxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

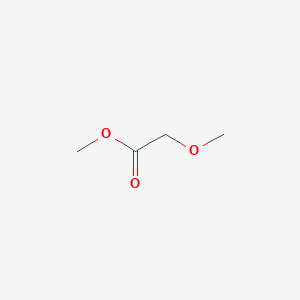

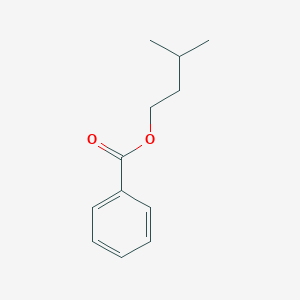

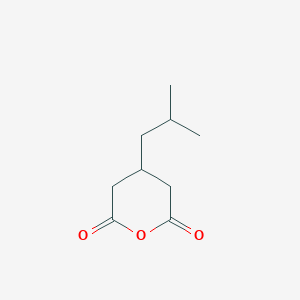

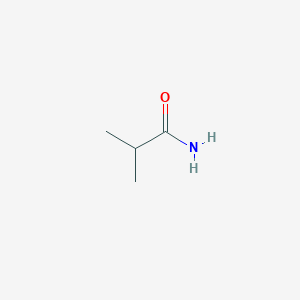

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

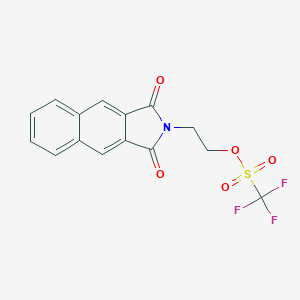

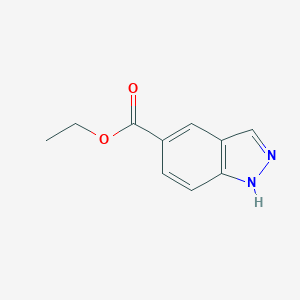

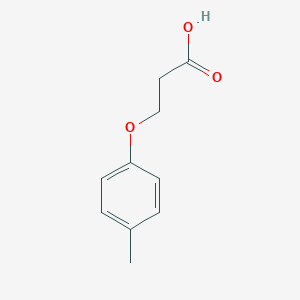

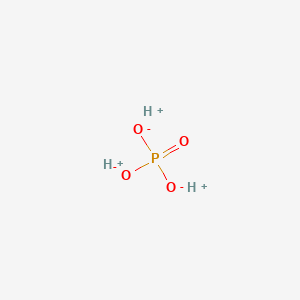

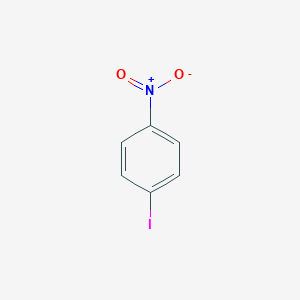

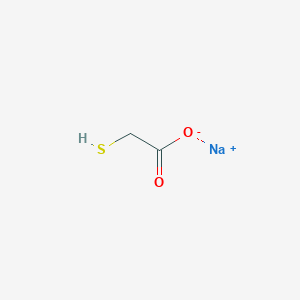

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-4-iodoisoindole-1,3-dione](/img/structure/B147134.png)